

A Comparative Analysis of 4-Diazenyl-N-phenylaniline Purity from Leading Suppliers

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Compound of Interest

Compound Name: 4-Diazenyl-N-phenylaniline

Cat. No.: B15418873

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For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research. In drug discovery and development, the presence of impurities can lead to misleading biological data, unforeseen toxicity, and significant delays in the development pipeline. This guide provides a comprehensive comparison of the purity of **4-Diazenyl-N-phenylaniline** obtained from three different commercial suppliers. The assessment is based on a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a multi-faceted evaluation of product quality.

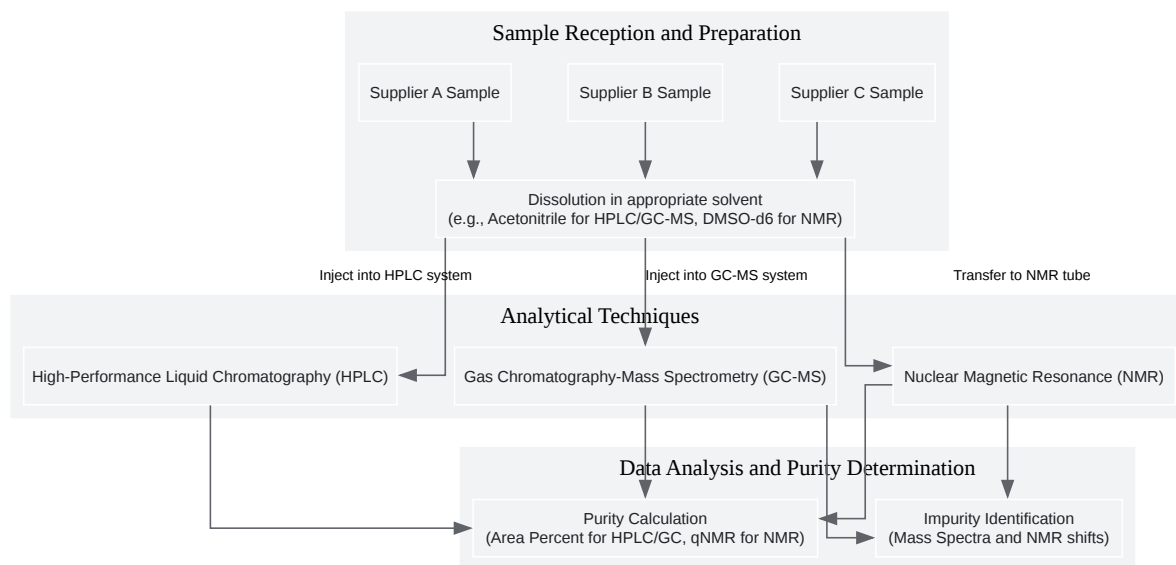
Data Summary

The purity of **4-Diazenyl-N-phenylaniline** from three suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using the analytical methods detailed in the experimental protocols section. The quantitative data are summarized in the table below.

Supplier	Purity by HPLC (%) [1] [2] [3]	Purity by GC-MS (%) [4] [5] [6]	Purity by ¹ H NMR (%) [7] [8] [9]	Major Impurity Identified
Supplier A	99.2 ± 0.1	99.1 ± 0.2	99.3 ± 0.1	Aniline
Supplier B	97.5 ± 0.3	97.3 ± 0.2	97.6 ± 0.2	4-Nitroaniline
Supplier C	98.8 ± 0.2	98.6 ± 0.3	98.9 ± 0.1	Unidentified aromatic compound

Experimental Workflow and Methodologies

A systematic approach was undertaken to assess the purity of **4-Diazenyl-N-phenylaniline** from each supplier. The overall experimental workflow is depicted in the diagram below.



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Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)[1][2][10][3]

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm and 350 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
- Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Gas Chromatography-Mass Spectrometry (GC-MS)[4][5][6][11]

- Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

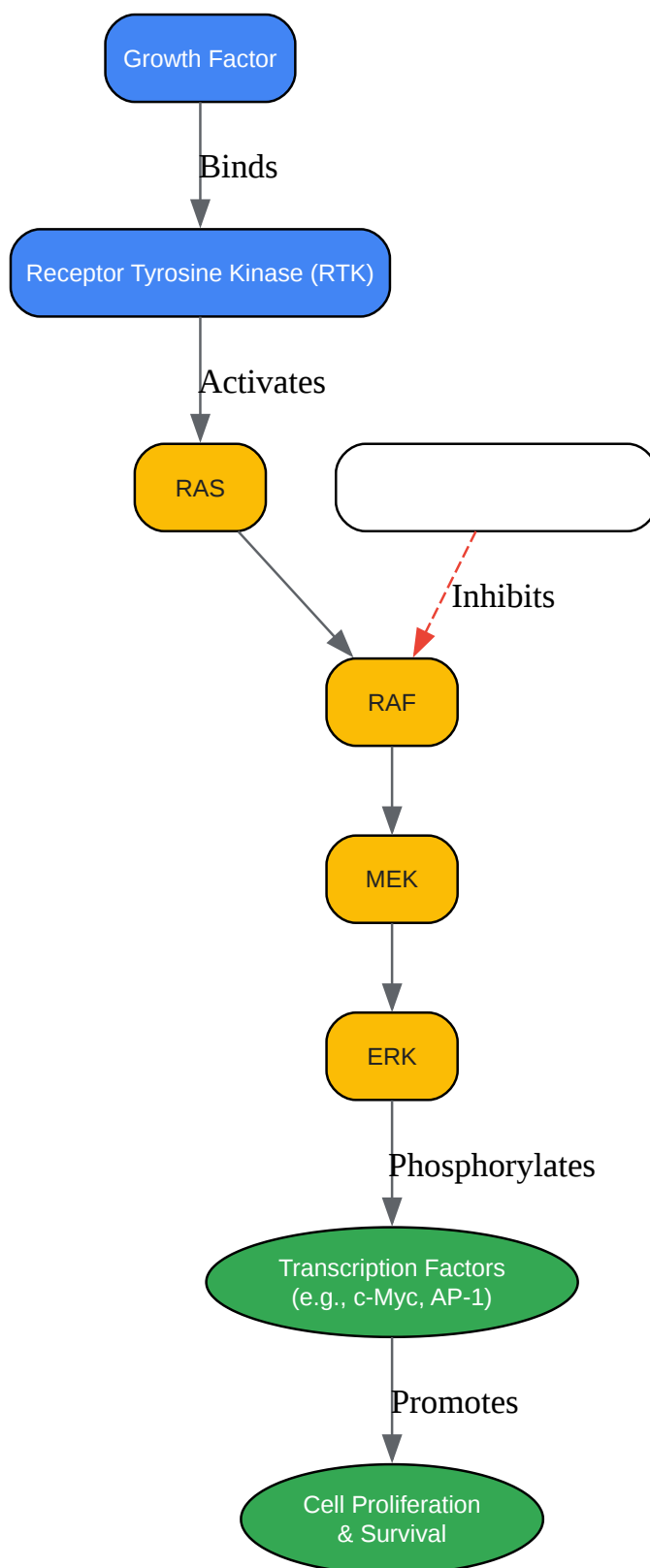
- Inlet Temperature: 280°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: 50-550 amu.
- Injection Volume: 1 µL (splitless).
- Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
- Purity Calculation and Impurity Identification: Purity was calculated based on the area percentage of the main peak. Impurities were identified by comparing their mass spectra with the NIST library.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy^{[7][8][9]}

- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
- Solvent: DMSO-d₆.
- Internal Standard: Maleic anhydride.
- Procedure: A precisely weighed amount of the **4-Diazenyl-N-phenylaniline** sample and the internal standard were dissolved in DMSO-d₆. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration.
- Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard.

Potential Signaling Pathway Involvement

While the specific biological targets of **4-Diazenyl-N-phenylaniline** are not extensively characterized in publicly available literature, its structural motifs are common in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a small molecule inhibitor, analogous to the compound in question, could potentially act.



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Caption: Hypothetical MAPK signaling pathway inhibition.

Conclusion

Based on the comprehensive analysis, Supplier A provides **4-Diazenyl-N-phenylaniline** with the highest purity across all three analytical methods. The primary impurity in Supplier A's product was identified as aniline, a likely starting material. Supplier B's product showed a lower purity with the presence of 4-nitroaniline, suggesting a potential side-product from the synthesis. The impurity in Supplier C's material could not be definitively identified with the current methods and would require further investigation.

For researchers and drug development professionals, the choice of supplier should be guided by the required purity for their specific application. For sensitive assays and in vivo studies, the higher purity material from Supplier A would be the recommended choice to ensure data integrity and minimize confounding variables.

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